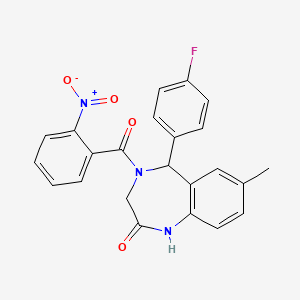

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Solid-Phase Synthesis

The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the utility of the compound in generating diverse benzodiazepine derivatives. This process involves aromatic substitution, reduction, hydrolysis, and cyclization to form the benzodiazepinone skeleton, followed by selective alkylation. The method yields products in 46-98% isolated yields, indicating its efficiency and potential for creating benzodiazepine-based libraries for pharmaceutical research (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, related to the chemical structure of interest, serves as a multireactive building block for preparing substituted nitrogenous heterocycles. This compound facilitates the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides via polymer-supported o-phenylendiamines. Such versatility underscores the compound's value in drug discovery, providing a pathway to a wide array of heterocyclic scaffolds with potential therapeutic properties (Křupková, Funk, Soural, & Hlaváč, 2013).

Antitumor Properties

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related, have led to the discovery of compounds with potent cytotoxic properties in vitro against specific human breast cancer cell lines, without affecting nonmalignant or other cancer cells. This specificity, combined with the absence of a biphasic dose-response relationship and the induction of cytochrome P450 CYP1A1 crucial for antitumor specificity, marks these compounds as promising candidates for pharmaceutical development and preclinical studies (Hutchinson et al., 2001).

AMPA Receptor Antagonists

Research into 1,5-benzodiazepin-2-ones has revealed their potential as AMPA receptor antagonists, offering a new class of compounds for the development of anticonvulsant drugs. These compounds exhibit higher potency, less toxicity, and longer-lasting anticonvulsant action compared to their predecessors, indicating their potential for therapeutic application in epilepsy treatment (Chimirri et al., 1998).

Aldose Reductase Inhibition

A combinatorial approach to synthesizing 1,5-benzodiazepine derivatives has explored their utility as aldose reductase inhibitors, potentially offering a therapeutic avenue for managing complications of diabetes. The synthesis process also yields compounds evaluated for antioxidant properties, broadening the possible applications of these derivatives in medical research (Pozarentzi et al., 2009).

作用機序

Target of Action

The primary targets of the compound “5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” are currently unknown. The compound is a part of a class of molecules that have been synthesized for their potential biological activities . .

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to modulate the activity of many enzymes involved in metabolism

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to possess a wide range of biological activities and have been applied in pharmaceutical, agricultural, and industrial fields .

特性

IUPAC Name |

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-14-6-11-19-18(12-14)22(15-7-9-16(24)10-8-15)26(13-21(28)25-19)23(29)17-4-2-3-5-20(17)27(30)31/h2-12,22H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKWAEZWMVBSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)

![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)

![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)